An In-depth Technical Guide to 2-Fluoro-2-methylpropan-1-amine: Synthesis and Properties

An In-depth Technical Guide to 2-Fluoro-2-methylpropan-1-amine: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-2-methylpropan-1-amine is a fluorinated organic compound with potential applications in medicinal chemistry and drug development. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis, and the known chemical and physical properties of 2-fluoro-2-methylpropan-1-amine and its hydrochloride salt. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide also infers potential synthetic routes and properties based on established chemical principles and data from closely related analogs.

Introduction

The strategic incorporation of fluorine into organic molecules is a widely employed strategy in modern drug discovery. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can confer advantageous pharmacokinetic and pharmacodynamic properties to a drug candidate. 2-Fluoro-2-methylpropan-1-amine, a simple fluorinated alkylamine, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This document aims to consolidate the available information on its synthesis and properties, providing a valuable resource for researchers in the field.

Synthesis of 2-Fluoro-2-methylpropan-1-amine

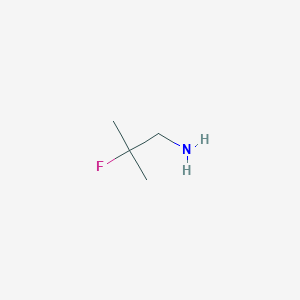

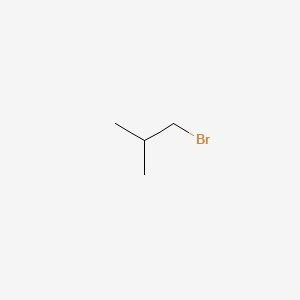

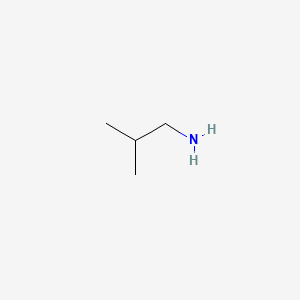

A potential synthetic pathway involves the fluorination of a protected form of 2-amino-2-methyl-1-propanol (B13486), followed by deprotection. The hydroxyl group can be converted to a fluorine atom using a variety of fluorinating agents.

Figure 1: Proposed synthesis pathway for 2-Fluoro-2-methylpropan-1-amine.

Experimental Protocol: A Plausible Synthesis

The following is a generalized, plausible experimental protocol for the synthesis of 2-fluoro-2-methylpropan-1-amine hydrochloride, derived from common laboratory practices for similar transformations.

Step 1: Protection of the Amine

-

Dissolve 2-amino-2-methyl-1-propanol in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the same solvent.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions and brine, followed by drying and concentration to yield N-Boc-2-amino-2-methyl-1-propanol.

Step 2: Fluorination

-

Dissolve the N-Boc protected amino alcohol in an anhydrous aprotic solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Slowly add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to the solution.[1][2]

-

Allow the reaction to warm to room temperature slowly and stir until completion.

-

Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash, dry, and concentrate to obtain crude N-Boc-2-fluoro-2-methylpropan-1-amine.

-

Purify the product using column chromatography.

Step 3: Deprotection

-

Dissolve the purified N-Boc protected amine in a suitable solvent (e.g., dioxane or methanol).

-

Add a solution of hydrochloric acid (e.g., 4M in dioxane).

-

Stir the mixture at room temperature until the deprotection is complete.

-

Remove the solvent under reduced pressure to yield 2-fluoro-2-methylpropan-1-amine hydrochloride as a solid.

Chemical and Physical Properties

Experimentally determined physical and spectroscopic data for 2-fluoro-2-methylpropan-1-amine are scarce. The following tables summarize the available computed data from PubChem and provide estimated values based on its structure and the properties of analogous compounds.

General Properties

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Molecular Formula | C₄H₁₀FN | C₄H₁₁ClFN | PubChem[3] |

| Molecular Weight | 91.13 g/mol | 127.59 g/mol | PubChem[3][4] |

| IUPAC Name | 2-fluoro-2-methylpropan-1-amine | 2-fluoro-2-methylpropan-1-amine;hydrochloride | PubChem[3][4] |

| CAS Number | 879121-42-3 | 879001-63-5 | PubChem[3][4] |

Physicochemical Properties (Computed/Estimated)

| Property | Value | Source |

| Boiling Point | Not available (Estimated to be in the range of 80-100 °C) | N/A |

| Melting Point (HCl Salt) | Not available | Not available |

| pKa (Conjugate Acid) | Not available (Estimated to be around 9-10) | N/A |

| LogP | 0.2 | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 1 | PubChem[3] |

Spectroscopic Data (Predicted)

While experimental spectra are not publicly available, the expected NMR and mass spectrometry characteristics can be predicted.

¹H NMR (Proton NMR):

-

-CH₃ protons: A doublet in the range of 1.2-1.5 ppm, due to coupling with the adjacent fluorine atom.

-

-CH₂- protons: A singlet or a complex multiplet in the range of 2.8-3.2 ppm.

-

-NH₂ protons: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of 1.5-3.0 ppm.

¹³C NMR (Carbon NMR):

-

-CH₃ carbons: A doublet in the range of 20-30 ppm, due to C-F coupling.

-

Quaternary carbon (-C(F)(CH₃)₂-): A doublet with a large C-F coupling constant, expected in the range of 80-100 ppm.

-

-CH₂- carbon: A singlet or a doublet with a smaller C-F coupling constant, in the range of 40-50 ppm.

Mass Spectrometry (MS):

-

Electron Ionization (EI): The molecular ion peak (M⁺) would be expected at m/z = 91. Common fragmentation patterns would involve the loss of a methyl group (m/z = 76) or the aminomethyl group (m/z = 44).

Biological Activity and Applications

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathway involvement of 2-fluoro-2-methylpropan-1-amine. However, the introduction of fluorine into small alkylamines can modulate their pharmacological properties. Fluorination can alter the pKa of the amine, influencing its ionization state at physiological pH, which in turn affects receptor binding and membrane permeability.[5] Furthermore, the C-F bond can block sites of metabolism, potentially increasing the half-life of a drug candidate.[5]

Given its structure, 2-fluoro-2-methylpropan-1-amine could serve as a valuable building block in the synthesis of novel bioactive compounds, particularly in the areas of neuroscience and oncology, where small molecule amines often play a crucial role.

References

- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 2. Isolation and Reactions of Imidoyl Fluorides Generated from Oxime Using the Diethylaminosulfur Trifluoride/Tetrahydrofuran (DAST-THF) System [organic-chemistry.org]

- 3. 2-Fluoro-2-methylpropan-1-amine | C4H10FN | CID 55289631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-2-methylpropan-1-amine hydrochloride | C4H11ClFN | CID 55289630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]